![molecular formula C25H23N5 B13770302 N-(Isopropyl)-1-[[4-(phenylazo)phenyl]azo]naphthalen-2-amine CAS No. 64181-63-1](/img/structure/B13770302.png)
N-(Isopropyl)-1-[[4-(phenylazo)phenyl]azo]naphthalen-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Isopropyl)-1-[[4-(phenylazo)phenyl]azo]naphthalen-2-amine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of azo groups, which are known for their vibrant colors and ability to undergo various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Isopropyl)-1-[[4-(phenylazo)phenyl]azo]naphthalen-2-amine typically involves a multi-step process. One common method is the diazotization of primary aromatic amines with nitrous acid, followed by azo coupling reactions. The nitrous acid is usually generated in situ from sodium nitrite and a strong acid such as hydrochloric acid or sulfuric acid . The resulting diazonium salts are then coupled with naphthalen-2-amine derivatives under controlled conditions to form the desired azo compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization and azo coupling reactions. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
N-(Isopropyl)-1-[[4-(phenylazo)phenyl]azo]naphthalen-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitro groups under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces aromatic amines.
科学研究应用
N-(Isopropyl)-1-[[4-(phenylazo)phenyl]azo]naphthalen-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in various chemical processes.
Biology: Employed in the study of biological systems due to its ability to interact with biomolecules.
Medicine: Investigated for potential therapeutic applications, including as a drug candidate for certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(Isopropyl)-1-[[4-(phenylazo)phenyl]azo]naphthalen-2-amine involves its interaction with molecular targets through its azo groups. These interactions can lead to various biochemical effects, including the inhibition or activation of specific enzymes and pathways. The compound’s ability to undergo redox reactions also plays a crucial role in its biological activity.
相似化合物的比较
Similar Compounds
N-(Isopropyl)-N’-phenyl-p-phenylenediamine: Another azo compound with similar structural features.
Azo dyes: A broad class of compounds that share the azo functional group.
Uniqueness
N-(Isopropyl)-1-[[4-(phenylazo)phenyl]azo]naphthalen-2-amine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound for scientific research and industrial use.
属性
CAS 编号 |
64181-63-1 |
|---|---|
分子式 |
C25H23N5 |
分子量 |
393.5 g/mol |
IUPAC 名称 |
1-[(4-phenyldiazenylphenyl)diazenyl]-N-propan-2-ylnaphthalen-2-amine |
InChI |
InChI=1S/C25H23N5/c1-18(2)26-24-17-12-19-8-6-7-11-23(19)25(24)30-29-22-15-13-21(14-16-22)28-27-20-9-4-3-5-10-20/h3-18,26H,1-2H3 |
InChI 键 |
DTDOOPQNZJCJKT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC1=C(C2=CC=CC=C2C=C1)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


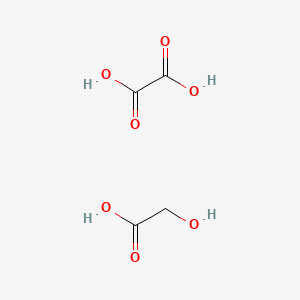
![1,5-Naphthalenedisulfonic acid, 2-[[1-hydroxy-6-(methylamino)-3-sulfo-2-naphthalenyl]azo]-](/img/structure/B13770226.png)
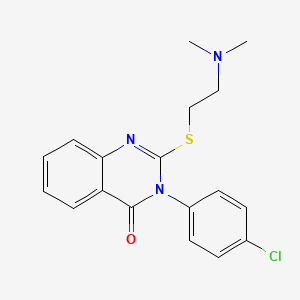
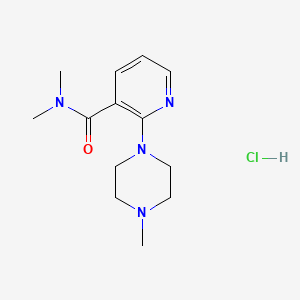
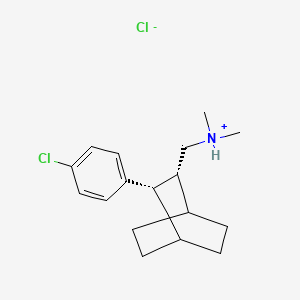
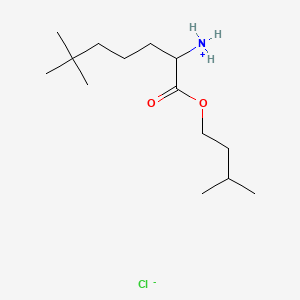
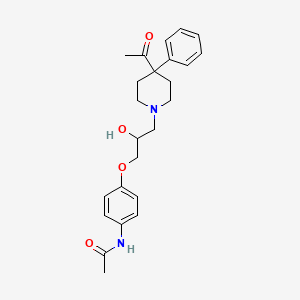
![[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene](/img/structure/B13770254.png)
![2-[(4-Methoxyphenyl)methyl]-4,4,6-trimethyl-1,3-dioxane](/img/structure/B13770258.png)
![methyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B13770267.png)
![7-(1-Carboxyethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13770287.png)
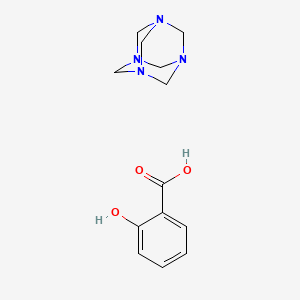
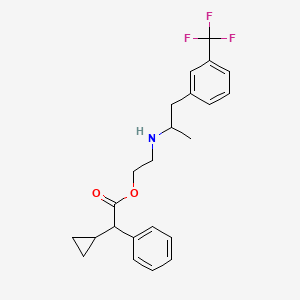
![2-[4-[(4-Amino-5-methoxy-2-methylphenyl)azo]phenoxy]ethanol](/img/structure/B13770297.png)
